2,6-Dibromo-4-methylbenzoic acid methyl ester
Overview
Description
2,6-Dibromo-4-methylbenzoic acid methyl ester is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a methyl group at the 4 position . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-methylbenzoic acid methyl ester typically involves the bromination of 4-methylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the 2 and 6 positions .
The esterification process involves reacting the brominated benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to achieve high yields of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-methylbenzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated to 60-70°C.
Major Products Formed
Substitution: Formation of 2,6-dimethoxy-4-methylbenzoic acid methyl ester.
Reduction: Formation of 2,6-dibromo-4-methylbenzyl alcohol.
Oxidation: Formation of 2,6-dibromo-4-methylbenzoic acid.
Scientific Research Applications
2,6-Dibromo-4-methylbenzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylbenzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atoms and ester group play a crucial role in binding to the enzyme’s active site, leading to inhibition .
In drug development, the compound’s mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The bromine atoms enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylbenzoic acid: Similar structure but lacks the ester group.
2,6-Dibromo-4-methylbenzyl alcohol: Similar structure but has an alcohol group instead of an ester.
2,6-Dimethoxy-4-methylbenzoic acid methyl ester: Similar structure but has methoxy groups instead of bromine atoms.
Uniqueness
2,6-Dibromo-4-methylbenzoic acid methyl ester is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The ester group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
methyl 2,6-dibromo-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVUJNELQOPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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